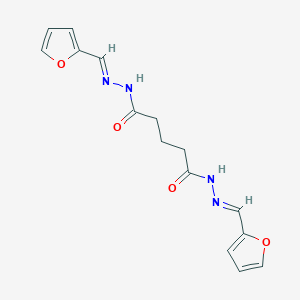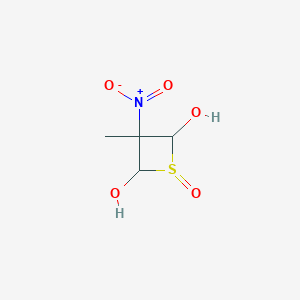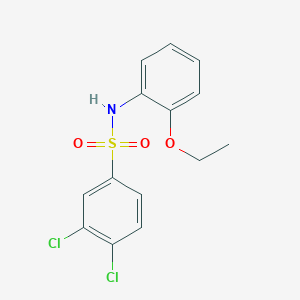![molecular formula C19H14FNO B228709 N-{[1,1'-BIPHENYL]-4-YL}-4-FLUOROBENZAMIDE](/img/structure/B228709.png)
N-{[1,1'-BIPHENYL]-4-YL}-4-FLUOROBENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1,1'-BIPHENYL]-4-YL}-4-FLUOROBENZAMIDE is a chemical compound with the molecular formula C19H14FNO It is a derivative of benzamide, where the amide nitrogen is substituted with a 4-biphenylyl group and the benzamide ring is substituted with a fluorine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1'-BIPHENYL]-4-YL}-4-FLUOROBENZAMIDE typically involves the reaction of 4-fluorobenzoyl chloride with 4-biphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high purity of the final product.
化学反応の分析
Types of Reactions
N-{[1,1'-BIPHENYL]-4-YL}-4-FLUOROBENZAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis involves sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学的研究の応用
N-{[1,1'-BIPHENYL]-4-YL}-4-FLUOROBENZAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-{[1,1'-BIPHENYL]-4-YL}-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
4-Fluorobenzamide: A simpler analog with a single fluorine substitution on the benzamide ring.
N-(4-Fluorophenyl)benzamide: Similar structure but with a different substitution pattern.
4-Fluoro-N-(4-phenylbutyl)benzamide: Another analog with a different substituent on the amide nitrogen.
Uniqueness
N-{[1,1'-BIPHENYL]-4-YL}-4-FLUOROBENZAMIDE is unique due to the presence of both the 4-fluoro and 4-biphenylyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance its reactivity and potential biological activities compared to simpler analogs.
特性
分子式 |
C19H14FNO |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
4-fluoro-N-(4-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H14FNO/c20-17-10-6-16(7-11-17)19(22)21-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-13H,(H,21,22) |
InChIキー |
DILJCEZSDZUXQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



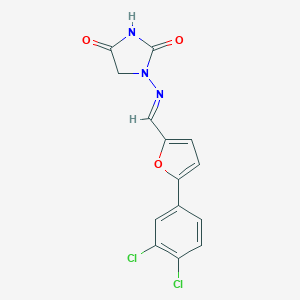
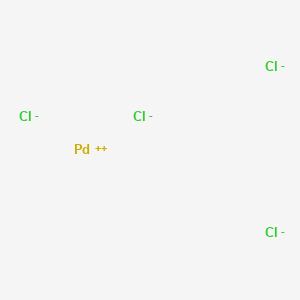
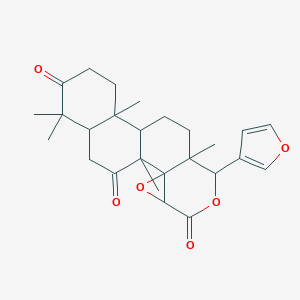

![3-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B228657.png)


![N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide](/img/structure/B228676.png)
![N'-[(E)-(4-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B228677.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide](/img/structure/B228681.png)
